molecular formula C18H26O B8351785 7-Acetyl-1,1,2,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene CAS No. 86603-96-5

7-Acetyl-1,1,2,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene

Cat. No. B8351785
CAS RN: 86603-96-5
M. Wt: 258.4 g/mol
InChI Key: WEZHTJYROPVQEX-UHFFFAOYSA-N
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Patent
US04767882

Procedure details

To a solution 1,1,2,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene (21.0 g; 0.097 mol) and acetyl chloride (8.0 g; 0.102 mol) in dichloroethane (60 g), anhydrous aluminum chloride (14.9 g; 0.112 mol) was added, and the resulting mixture was stirred at room temperature for 1 hour. The reaction mixture was treated with dilute hydrochloric acid. The organic layer was separated, washed with dilute hydrochloric acid, saturated sodium carbonate solution and saturated sodium chloride solution, dried and concentrated to give 7-acetyl-1,1,2,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene (19.3 g; 0.075 mol; 77%). B.P., 109° C./0.2 mmHg. M.P., 61.5°-62.5° C.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:16])[C:11]2[C:6](=[CH:7][C:8]([CH3:12])=[CH:9][CH:10]=2)[C:5]([CH3:14])([CH3:13])[CH2:4][CH:3]1[CH3:15].[C:17](Cl)(=[O:19])[CH3:18].[Cl-].[Al+3].[Cl-].[Cl-].Cl>ClC(Cl)C>[C:17]([C:9]1[CH:10]=[C:11]2[C:6]([C:5]([CH3:14])([CH3:13])[CH2:4][CH:3]([CH3:15])[C:2]2([CH3:16])[CH3:1])=[CH:7][C:8]=1[CH3:12])(=[O:19])[CH3:18] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
CC1(C(CC(C2=CC(=CC=C12)C)(C)C)C)C
Name
Quantity
8 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
14.9 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
60 g
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with dilute hydrochloric acid, saturated sodium carbonate solution and saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)C1=C(C=C2C(CC(C(C2=C1)(C)C)C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.075 mol
AMOUNT: MASS 19.3 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.